molecular formula C13H13Cl B12316242 1-(Chloromethyl)-2,7-dimethylnaphthalene

1-(Chloromethyl)-2,7-dimethylnaphthalene

Cat. No.: B12316242
M. Wt: 204.69 g/mol
InChI Key: KPYWNSLBZSNCAW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,7-dimethylnaphthalene is an organic compound belonging to the class of chloromethylated naphthalenes It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the naphthalene ring, which also contains two methyl groups at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,7-dimethylnaphthalene can be synthesized through the chloromethylation of 2,7-dimethylnaphthalene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or ferric chloride (FeCl3). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the naphthalene ring .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The crude product is typically purified through crystallization or distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,7-dimethylnaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.

Major Products:

    Substitution: Derivatives such as 1-(aminomethyl)-2,7-dimethylnaphthalene.

    Oxidation: Products like 2,7-dimethyl-1-naphthoic acid.

    Reduction: 2,7-dimethylnaphthalene.

Scientific Research Applications

1-(Chloromethyl)-2,7-dimethylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2,7-dimethylnaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methyl groups at the 2 and 7 positions can influence the electronic properties of the naphthalene ring, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

    1-(Chloromethyl)naphthalene: Lacks the methyl groups at the 2 and 7 positions, making it less sterically hindered and more reactive.

    2,7-Dimethylnaphthalene: Does not contain the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.

    1-(Bromomethyl)-2,7-dimethylnaphthalene: Similar structure but with a bromomethyl group, which is less reactive than the chloromethyl group.

Uniqueness: 1-(Chloromethyl)-2,7-dimethylnaphthalene is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and material science .

Properties

Molecular Formula

C13H13Cl

Molecular Weight

204.69 g/mol

IUPAC Name

1-(chloromethyl)-2,7-dimethylnaphthalene

InChI

InChI=1S/C13H13Cl/c1-9-3-5-11-6-4-10(2)13(8-14)12(11)7-9/h3-7H,8H2,1-2H3

InChI Key

KPYWNSLBZSNCAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2CCl)C

Origin of Product

United States

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